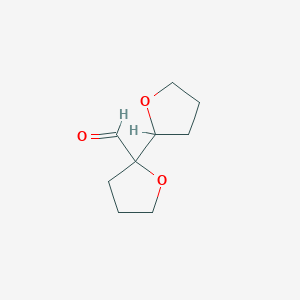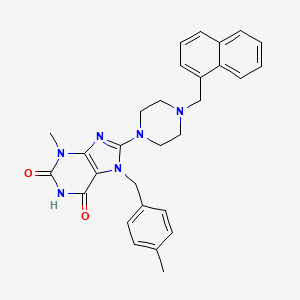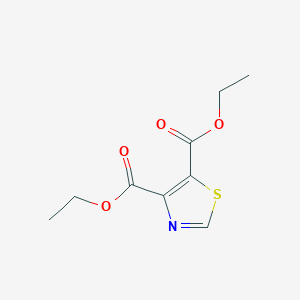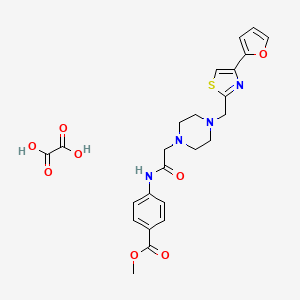![molecular formula C13H13BClNO3 B2984243 [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid CAS No. 2377606-44-3](/img/structure/B2984243.png)
[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid: is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom
作用機序
Target of Action
The primary target of [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. Following this, in the transmetalation step, the organoboron compound is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds, and it involves various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
They are usually bench stable, easy to purify, and often commercially available . The increased stability also presents challenges, considering the removal of the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool for creating complex organic compounds from simpler precursors .
Action Environment
The action of this compound is influenced by various environmental factors. The compound is relatively stable and environmentally benign . Therefore, the reaction conditions, such as temperature and solvent, can significantly influence the compound’s action, efficacy, and stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a reaction where a boron-hydrogen bond is added across an unsaturated bond, such as an alkene or alkyne . This method is favored due to its rapid reaction rate and the ability to produce organoborane compounds efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for yield and purity, often involving the use of specialized catalysts and reaction conditions to ensure the efficient conversion of starting materials to the desired boronic acid.
化学反応の分析
Types of Reactions: [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or other oxidized forms.
Reduction: Formation of boranes or other reduced species.
Substitution: Participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound formed through the coupling of the boronic acid with an aryl halide .
科学的研究の応用
Chemistry: In chemistry, [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid is used as a reagent in organic synthesis. Its ability to form stable carbon-boron bonds makes it valuable in the construction of complex organic molecules .
Biology and Medicine: They can act as enzyme inhibitors or as carriers for targeted drug delivery .
Industry: In industry, boronic acids are used in the manufacture of pharmaceuticals, agrochemicals, and materials science. Their role in facilitating carbon-carbon bond formation is particularly valuable in the synthesis of complex organic compounds .
類似化合物との比較
Phenylboronic acid: Another boronic acid commonly used in organic synthesis.
4-Formylphenylboronic acid: Used in similar applications but with different reactivity due to the presence of a formyl group.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness: What sets [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid apart is its specific structure, which includes a benzyloxy group, a chlorine atom, and a methyl group on a pyridine ring. This unique combination of substituents can influence its reactivity and the types of reactions it can participate in, making it a valuable reagent in certain synthetic applications .
特性
IUPAC Name |
(5-chloro-6-methyl-2-phenylmethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BClNO3/c1-9-12(15)7-11(14(17)18)13(16-9)19-8-10-5-3-2-4-6-10/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZOTWYHSJVMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1OCC2=CC=CC=C2)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2984164.png)
![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2984165.png)
amine hydrochloride](/img/structure/B2984166.png)

![3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2984168.png)
![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B2984169.png)

![5-[(Dimethylamino)methyl]-2-furoic acid hydrate](/img/structure/B2984171.png)
![3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid](/img/structure/B2984174.png)

![Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2984177.png)
![N-(butan-2-yl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2984181.png)

